5-(1,3-Dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal
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Overview
Description
5-(1,3-Dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is a complex organic compound that features a unique structure combining a dioxolane ring with a norbornene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol . This reaction is often catalyzed by Brönsted or Lewis acids, such as toluenesulfonic acid or zirconium tetrachloride . The norbornene framework can be introduced through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dioxolane ring, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxolanes or norbornenes.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal involves its interaction with various molecular targets and pathways. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . The norbornene framework provides rigidity and stability, making the compound suitable for use in materials science .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar protective properties for carbonyl compounds.
1,3-Dioxane: Another related compound with a six-membered ring structure, offering different stability and reactivity profiles.
Benzo[d][1,3]dioxole: Incorporates a benzene ring, providing unique electronic properties.
Uniqueness
5-(1,3-Dioxolan-2-yl)-6-methyl-2-norbornen-7-one dimethyl acetal is unique due to its combination of a dioxolane ring and a norbornene framework. This dual functionality allows for versatile applications in both synthetic chemistry and materials science, distinguishing it from simpler analogs .
Properties
CAS No. |
31969-65-0 |
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Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
2-(7,7-dimethoxy-3-methyl-2-bicyclo[2.2.1]hept-5-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C13H20O4/c1-8-9-4-5-10(13(9,14-2)15-3)11(8)12-16-6-7-17-12/h4-5,8-12H,6-7H2,1-3H3 |
InChI Key |
GIENTCXBWZBPMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C=CC(C1C3OCCO3)C2(OC)OC |
Origin of Product |
United States |
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